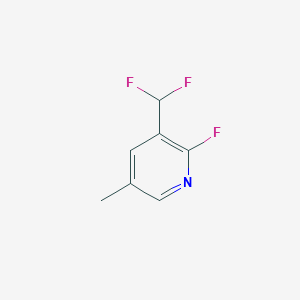
2-Fluoro-3-(difluoromethyl)-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(difluoromethyl)-5-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyridine derivative that contains a fluorine atom and two difluoromethyl groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(difluoromethyl)-5-methylpyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that 2-Fluoro-3-(difluoromethyl)-5-methylpyridine exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological and pathological processes, and their inhibition has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. The difluoromethyl groups of the compound are thought to play a crucial role in the inhibition process by forming strong hydrogen bonds with the enzyme's active site.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Fluoro-3-(difluoromethyl)-5-methylpyridine exhibits potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, 2-Fluoro-3-(difluoromethyl)-5-methylpyridine has been shown to exhibit antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Fluoro-3-(difluoromethyl)-5-methylpyridine in lab experiments is its potent inhibitory activity against several enzymes. This property makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine can cause liver damage and other adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine. One of the most promising directions is the development of new drugs based on this compound for the treatment of Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to investigate the potential of this compound as an antifungal and antibacterial agent. Other future directions include the study of the mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine and the development of new synthetic methods for its preparation.
Synthesemethoden
The synthesis of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine can be achieved by several methods. One of the most common methods is the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with formaldehyde and methyl magnesium bromide. This reaction results in the formation of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine with a yield of around 60%. Other methods include the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with difluoromethyltriphenylphosphonium bromide and the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with difluoromethylzinc bromide.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-2-fluoro-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-4-2-5(6(8)9)7(10)11-3-4/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJADOPXOMSABOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(difluoromethyl)-5-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)
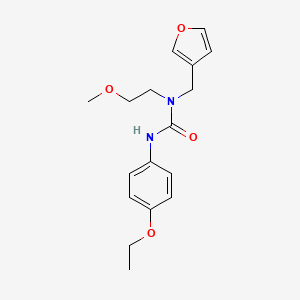
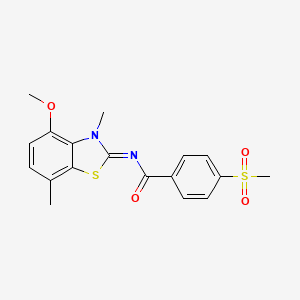
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)
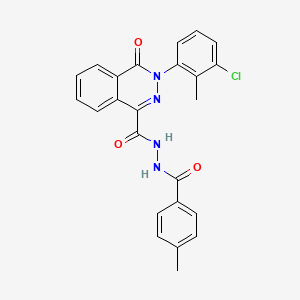
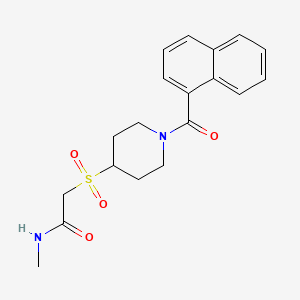
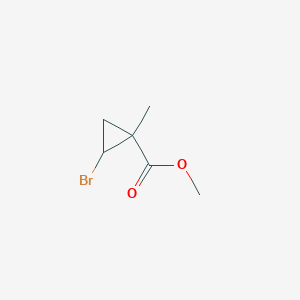
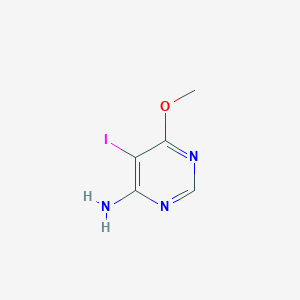
![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)
![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)
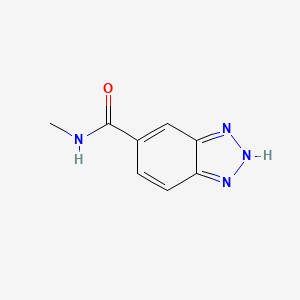
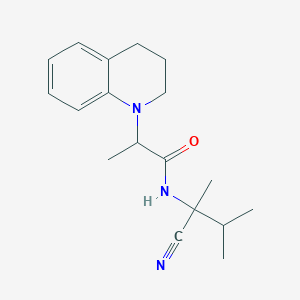
![(3Z)-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2628451.png)
![1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2628454.png)